![molecular formula C15H23NO2S B2439594 N-[2-hydroxy-4-(methylsulfanyl)butyl]-4-phenylbutanamide CAS No. 2319638-47-4](/img/structure/B2439594.png)
N-[2-hydroxy-4-(methylsulfanyl)butyl]-4-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-hydroxy-4-(methylsulfanyl)butyl]-4-phenylbutanamide is an organic compound that belongs to the class of fatty acyls It is characterized by the presence of a hydroxy group, a methylsulfanyl group, and a phenylbutanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-4-(methylsulfanyl)butyl]-4-phenylbutanamide typically involves the reaction of 2-hydroxy-4-methylsulfanylbutanoic acid with 4-phenylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-hydroxy-4-(methylsulfanyl)butyl]-4-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the phenylbutanamide moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like tosyl chloride or methanesulfonyl chloride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solventdichloromethane; temperatureroom temperature.
Reduction: Lithium aluminum hydride; solventtetrahydrofuran; temperaturereflux.
Substitution: Tosyl chloride, methanesulfonyl chloride; solventpyridine; temperatureroom temperature.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Tosylate or mesylate derivatives.
Aplicaciones Científicas De Investigación
N-[2-hydroxy-4-(methylsulfanyl)butyl]-4-phenylbutanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Mecanismo De Acción
The mechanism of action of N-[2-hydroxy-4-(methylsulfanyl)butyl]-4-phenylbutanamide involves its interaction with specific molecular targets and pathways. The hydroxy and methylsulfanyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, which can influence the compound’s binding affinity to its targets. The phenylbutanamide moiety can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hydroxy-4-methylsulfanylbutanoic acid
- 4-Phenylbutanamide
- N-(2-Hydroxy-4-methylsulfanylbutyl)-4-(trifluoromethoxy)benzamide
Uniqueness
N-[2-hydroxy-4-(methylsulfanyl)butyl]-4-phenylbutanamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both hydroxy and methylsulfanyl groups allows for diverse chemical reactivity, while the phenylbutanamide moiety provides a structural framework for potential biological activity .
Propiedades
IUPAC Name |
N-(2-hydroxy-4-methylsulfanylbutyl)-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2S/c1-19-11-10-14(17)12-16-15(18)9-5-8-13-6-3-2-4-7-13/h2-4,6-7,14,17H,5,8-12H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJYLEOXDPDSXDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(CNC(=O)CCCC1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}morpholine](/img/structure/B2439511.png)
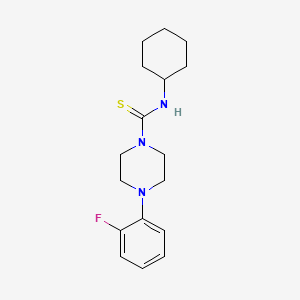
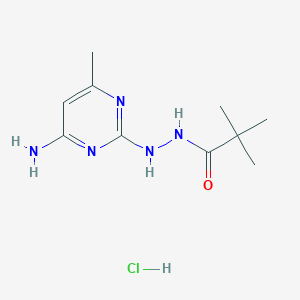
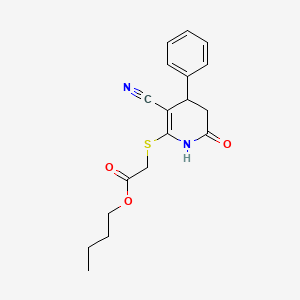
![2-Chloro-N-[cyano(thiophen-3-yl)methyl]acetamide](/img/structure/B2439517.png)
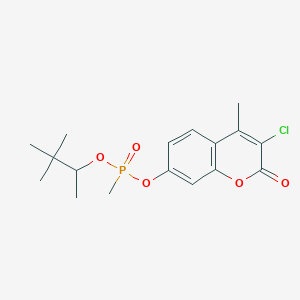
![N-[cyano(2-fluorophenyl)methyl]-4-(1,3-thiazol-4-yl)benzamide](/img/structure/B2439526.png)
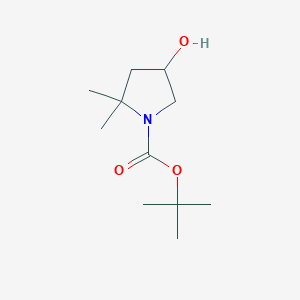
![3-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazole](/img/structure/B2439528.png)
![2-Methyl-3-({1-[4-(morpholin-4-yl)benzoyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2439529.png)
![(2Z)-6-hydroxy-2-[(1H-indol-3-yl)methylidene]-7-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2439530.png)
![5-((3-Methoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2439532.png)
![9-Bromo-8-isobutylpyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2439533.png)
![3-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid](/img/structure/B2439534.png)
